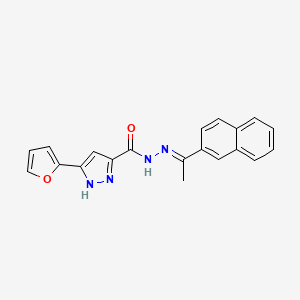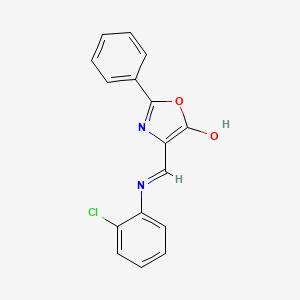![molecular formula C24H25N3O3S B11665385 N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B11665385.png)
N-methyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a hydrazinecarbonyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the sulfonamide group. The reaction conditions may include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the quality of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Methyl-N-[4-({(2E)-2-[4-(Propan-2-yl)benzyliden]hydrazinyl}carbonyl)phenyl]benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Sulfonamidgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Sulfon-Derivaten.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Sulfonamiden.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[4-({(2E)-2-[4-(Propan-2-yl)benzyliden]hydrazinyl}carbonyl)phenyl]benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese anderer komplexer Moleküle eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Methyl-N-[4-({(2E)-2-[4-(Propan-2-yl)benzyliden]hydrazinyl}carbonyl)phenyl]benzolsulfonamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme binden und deren Aktivität hemmen, möglicherweise durch die Bildung eines stabilen Komplexes mit dem aktiven Zentrum. Diese Wechselwirkung kann normale zelluläre Prozesse stören und zu therapeutischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of N-METHYL-N-(4-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Methyl-N-(2-Hydroxyethyl)-4-aminobenzaldehyd
- N-{[1-(N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-phenylalanyl)-4-piperidinyl]carbonyl}-L-valin
Einzigartigkeit
N-Methyl-N-[4-({(2E)-2-[4-(Propan-2-yl)benzyliden]hydrazinyl}carbonyl)phenyl]benzolsulfonamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie dem Vorhandensein sowohl einer Sulfonamidgruppe als auch einer Hydrazone-Bindung.
Eigenschaften
Molekularformel |
C24H25N3O3S |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H25N3O3S/c1-18(2)20-11-9-19(10-12-20)17-25-26-24(28)21-13-15-22(16-14-21)27(3)31(29,30)23-7-5-4-6-8-23/h4-18H,1-3H3,(H,26,28)/b25-17+ |
InChI-Schlüssel |
WELXHRNTNCBPIF-KOEQRZSOSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
![pentyl 3-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11665346.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11665365.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)

